2-(1-Phenylethoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1-phenylethoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12H,1H3 |
InChI Key |
SFKUHQBTHQVXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Phenylethoxy Benzonitrile and Analogues
Strategies for Benzonitrile (B105546) Core Formation
The synthesis of the benzonitrile core, specifically a 2-hydroxybenzonitrile (B42573) or a related precursor, is a critical first step. This can be achieved through direct cyanation of aromatic rings or by the transformation of existing functional groups.
Direct Cyanation Approaches of Substituted Benzenes or Phenols
Direct cyanation of a phenol (B47542) derivative is a common method for producing hydroxy-substituted benzonitriles. One prominent approach involves the conversion of a phenol into a better leaving group, such as a triflate or a nonaflate, followed by a palladium-catalyzed cyanation reaction. This two-step, one-pot procedure allows for the efficient synthesis of a diverse range of benzonitriles from readily available phenols.
Another direct method is the ammoxidation of alkyl-substituted benzenes, a gas-phase reaction that is particularly important in industrial settings for the production of benzonitrile from toluene. medcraveonline.com While highly efficient, this method is generally suited for large-scale production of the parent benzonitrile.
For laboratory-scale synthesis, the conversion of aryl halides to nitriles using various cyanide sources is a well-established technique. This can be achieved through transition metal-catalyzed reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanations.
A representative one-pot conversion of a phenol to a benzonitrile is outlined below:
| Step | Reagents and Conditions | Product | Yield (%) |
| 1. Sulfonylation | Phenol, sulfonyl chloride, base (e.g., triethylamine) | Aryl sulfonate | High |
| 2. Cyanation | Aryl sulfonate, Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)2) | Benzonitrile | 70-90 |
Conversion from Precursor Functional Groups (e.g., Carboxylic Acids, Amides, Aldehydes)
The nitrile functional group can also be introduced by the transformation of other functionalities on the benzene (B151609) ring.
From Carboxylic Acids and Amides: The dehydration of a primary amide is a classic and widely used method for synthesizing nitriles. A variety of dehydrating agents can be employed, including phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), and trifluoroacetic anhydride (B1165640) (TFAA). A facile synthesis of 2,4-dihydroxybenzonitrile (B1587391) from 2,4-dihydroxybenzoic acid has been reported, showcasing the conversion of a carboxylic acid to a nitrile. google.com The direct conversion of carboxylic acids to nitriles can also be achieved using reagents like trichloroacetyl chloride in the presence of a Lewis acid. google.com
From Aldehydes: Aromatic aldehydes can be converted to benzonitriles through their corresponding aldoximes. The aldehyde is first reacted with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated to yield the nitrile. A one-flask conversion of aromatic aldehydes to nitriles has been developed, providing an efficient route to these compounds. googleapis.com
The following table summarizes common conversions of precursor functional groups to benzonitriles:
| Precursor Functional Group | Reagents and Conditions | Product |
| Carboxylic Acid | 1. SOCl2, NH3 (to form amide); 2. Dehydrating agent (e.g., P2O5) | Benzonitrile |
| Amide | Dehydrating agent (e.g., SOCl2, TFAA) | Benzonitrile |
| Aldehyde | 1. NH2OH·HCl, base; 2. Dehydrating agent (e.g., acetic anhydride) | Benzonitrile |
Construction of the Phenylethoxy Moiety
Once the 2-cyanophenol core is obtained, the subsequent step involves the formation of the ether linkage with the 1-phenylethanol (B42297) side chain.
Williamson Ether Synthesis and Related Alkylation Methods for C-O Bond Formation
The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of 2-(1-phenylethoxy)benzonitrile (B6149599). This S_N2 reaction involves the deprotonation of 2-cyanophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a 1-phenylethyl derivative.
The general reaction is as follows:
2-cyanophenol + base → 2-cyanophenoxide 2-cyanophenoxide + 1-phenylethyl-X → this compound + X⁻ (where X is a leaving group like Br, I, OTs)
A typical procedure involves reacting 2-cyanophenol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of a 1-phenylethyl halide or tosylate. chemspider.com
The efficiency of the Williamson ether synthesis can be influenced by the choice of base, solvent, and leaving group, as well as the reaction temperature.
| Base | Solvent | Leaving Group | Temperature (°C) | Typical Yield (%) |
| K2CO3 | Acetone, DMF | Br, I | Reflux | 70-95 |
| NaH | THF, DMF | Br, I, OTs | Room temp to 60 | 80-98 |
| Cs2CO3 | Acetonitrile | Br, I | Room temp to reflux | 85-99 |
Transition-Metal-Catalyzed Etherification Reactions
In addition to the classic Williamson synthesis, transition-metal-catalyzed methods for C-O bond formation have emerged as powerful alternatives. The Buchwald-Hartwig amination has been extended to C-O bond formation, allowing for the coupling of alcohols with aryl halides or triflates.
In the context of this compound synthesis, this would involve the palladium- or copper-catalyzed coupling of 2-halobenzonitrile with 1-phenylethanol. These methods can often be more tolerant of various functional groups and can proceed under milder conditions than the Williamson ether synthesis.
A general scheme for a palladium-catalyzed etherification is:
2-bromobenzonitrile + 1-phenylethanol --[Pd catalyst, ligand, base]--> this compound
Stereochemical Considerations in the Synthesis of the 1-Phenylethoxy Chiral Center
The 1-phenylethoxy moiety in the target molecule contains a chiral center at the benzylic carbon. The synthesis can either proceed with a racemic mixture of 1-phenylethanol, resulting in a racemic product, or employ an enantiomerically pure starting material to yield a stereochemically defined product.
The preparation of enantiomerically enriched 1-phenylethanol is a well-studied area. Methods include:
Asymmetric reduction of acetophenone: This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation.
Enzymatic resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the unreacted enantiomerically pure alcohol. nih.govesf.edunih.gov For instance, acylase I from Aspergillus melleus can be used to catalyze the reaction between racemic 1-phenylethanol and vinyl acetate, leading to the resolution of the enantiomers. nih.gov
When an enantiomerically pure 1-phenylethanol derivative is used in the Williamson ether synthesis, the S_N2 mechanism dictates that the reaction proceeds with inversion of configuration at the chiral center if the leaving group is directly attached to it. However, in the synthesis of this compound, the chirality is on the alcohol fragment, and the reaction occurs at the oxygen atom, thus proceeding with retention of configuration at the stereocenter.
Enantioselective Synthesis Approaches
The direct enantioselective synthesis of this compound, where the ether linkage is formed from achiral precursors or a racemic alcohol is resolved in the key step, relies on advanced catalytic methods. While specific literature for this exact molecule is sparse, two primary strategies are applicable: the Mitsunobu reaction with stereochemical inversion and asymmetric phase-transfer catalysis.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org In the context of this compound synthesis, this would involve reacting an enantioenriched 1-phenylethanol with 2-hydroxybenzonitrile. For instance, if (R)-1-phenylethanol is used, the product would be (S)-2-(1-Phenylethoxy)benzonitrile.
The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The phosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org The phenoxide, formed from the weakly acidic 2-hydroxybenzonitrile, then acts as a nucleophile, displacing the activated hydroxyl group in an SN2-type reaction, which results in the characteristic inversion of configuration. nih.gov This method is highly effective for synthesizing chiral drugs and natural products where precise stereochemical control is essential. nih.gov
Asymmetric Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis is another potent strategy for enantioselective bond formation. rsc.org This technique uses a chiral catalyst to shuttle a reactant between an aqueous and an organic phase, creating a chiral environment for the reaction. For the synthesis of this compound, this would typically involve the O-alkylation of 2-hydroxybenzonitrile with a 1-phenylethyl halide.
A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, forms an ion pair with the phenoxide of 2-hydroxybenzonitrile. mdpi.comaustinpublishinggroup.com This chiral ion pair then reacts with the alkylating agent. The well-defined three-dimensional structure of the catalyst shields one face of the nucleophile or electrophile, directing the alkylation to occur with a specific stereochemical preference. austinpublishinggroup.com Catalysts featuring hydrogen-bonding groups, such as a hydroxyl or urea (B33335) moiety, can offer enhanced enantioselectivity through secondary interactions that further organize the transition state. mdpi.com
Diastereoselective Control in Multi-Step Synthetic Sequences
In a multi-step synthesis of a complex analogue of this compound, diastereoselective control becomes critical when a new stereocenter is introduced into a molecule that already contains a chiral center. The existing stereocenter, in this case within the 1-phenylethoxy group, can influence the stereochemical outcome of subsequent reactions.
This principle, known as substrate-controlled diastereoselection, relies on the existing chiral center to direct the approach of reagents, often through steric hindrance, leading to the preferential formation of one diastereomer over others. youtube.com For example, if a functional group on either the benzonitrile or the phenyl ring of a chiral this compound derivative were to be transformed (e.g., reduction of a ketone to a secondary alcohol), the bulky phenylethoxy group would sterically hinder one face of the reacting molecule. This would force an incoming reagent (e.g., a hydride) to attack from the less hindered face, resulting in one diastereomer being the major product.
While specific examples for this compound are not prevalent, the concept is widely applied in organic synthesis. For instance, in diastereoselective C-H insertion reactions, existing chiral ethers can direct the formation of new carbocyclic structures with high stereocontrol. acs.org The cis/trans relationship between substituents in the product is determined by the orientation dictated by the pre-existing chiral center. youtube.com Therefore, in any multi-step sequence to build more complex analogues, the stereochemistry of the 1-phenylethoxy group would be a key element in designing the strategy for subsequent stereoselective transformations.
Precursor Development and Optimization
The efficient synthesis of this compound is contingent upon the optimized preparation of its key building blocks: the aromatic nitrile component and the chiral alcohol component.
Synthesis of Substituted 2-Hydroxybenzonitrile Derivatives
2-Hydroxybenzonitrile (also known as salicylonitrile) and its substituted derivatives are crucial precursors. The most common and established route to these compounds begins with the corresponding 2-hydroxybenzaldehyde (salicylaldehyde).
The synthesis is typically a two-step process:
Oxime Formation: The salicylaldehyde (B1680747) derivative is reacted with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, to form the corresponding salicylaldoxime (B1680748). This is a condensation reaction, often carried out in a basic or neutral medium to free the hydroxylamine nucleophile.
Dehydration: The resulting salicylaldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be employed for this critical step. Acetic anhydride is a frequently used, inexpensive reagent that effects the transformation upon heating. Other methods involve the use of acid chlorides or thionyl chloride.
A general scheme for this synthesis is presented below:
Figure 1: General synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde.
The table below summarizes various reported methods for the synthesis of the 2-hydroxybenzonitrile core structure.
| Starting Material | Reagents | Key Conditions | Product |
| Salicylaldehyde | 1. Hydroxylamine hydrochloride, Base 2. Acetic Anhydride | 1. Formation of salicylaldoxime 2. Refluxing with acetic anhydride for dehydration | 2-Hydroxybenzonitrile |
| Salicylaldehyde | Hydroxylamine hydrochloride, Sodium formate, Formic acid | Refluxing solution | 2-Hydroxybenzonitrile |
| Salicylaldehyde | 1. Hydroxylamine or its salt 2. Acid Chloride | Reaction to form salicylaldoxime, followed by reaction with acid chloride | 2-Hydroxybenzonitrile |
| 2,4-Dihydroxybenzaldehyde | 1. Hydroxylamine 2. Diphosphorus pentoxide (P₂O₅) | Formation of the oxime, followed by heating with P₂O₅ for dehydration | 2,4-Dihydroxybenzonitrile |
This table is generated based on data from multiple sources. nih.gov
Preparation of Enantioenriched 1-Phenylethanol Building Blocks
The chirality of this compound originates from the 1-phenylethanol building block. While racemic 1-phenylethanol can be readily synthesized, for example, through the reaction of benzaldehyde (B42025) with a methyl Grignard reagent (methylmagnesium iodide), obtaining an enantioenriched form requires a resolution step.
A highly effective and widely studied method for this is enzymatic kinetic resolution. researchgate.netacs.org This technique utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.
In a typical procedure, racemic (R,S)-1-phenylethanol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase catalyst like Novozyme 435 (a form of Candida antarctica lipase B). The enzyme preferentially catalyzes the acetylation of one enantiomer (e.g., the R-enantiomer), converting it to the corresponding ester (e.g., (R)-1-phenylethyl acetate). The unreacted alcohol becomes progressively enriched in the other enantiomer (e.g., the S-enantiomer). The reaction can be stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester, which can then be separated by chromatography.
The table below details optimized conditions for the kinetic resolution of (R,S)-1-phenylethanol using Novozyme 435.
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 240 mM | organic-chemistry.orgacs.org |
| Biocatalyst Loading (Novozyme 435) | 11 mg/mL | organic-chemistry.orgacs.org |
| Acyl Donor | Vinyl Acetate | researchgate.net |
| Temperature | 42 °C | organic-chemistry.orgacs.org |
| Reaction Time | 75 min | organic-chemistry.orgacs.org |
| Solvent | n-Hexane | researchgate.net |
| Result | ||
| Enantiomeric Excess of Substrate (eeₛ) | 100% | organic-chemistry.orgacs.org |
This table summarizes findings from studies focused on optimizing the enzymatic kinetic resolution of 1-phenylethanol.
Chemical Reactivity and Mechanistic Investigations of 2 1 Phenylethoxy Benzonitrile
Reactivity of the Nitrile Functional Group
The nitrile, or cyano, group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This inherent electrophilicity is the basis for a wide range of chemical transformations.
Nucleophilic Additions to the Cyano Moiety
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. uchicago.edu This addition reaction breaks the pi bonds of the triple bond, leading to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile carbon. organic-chemistry.orgchemguide.co.uklibretexts.orglibretexts.org The initial addition forms a magnesium or lithium imine salt. Subsequent hydrolysis of this intermediate furnishes a ketone. For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by an acidic workup, yields the corresponding ketone. organic-chemistry.orgmasterorganicchemistry.com This two-step process provides a valuable method for the synthesis of ketones with a new carbon-carbon bond. libretexts.orgsaskoer.ca
Table 1: Examples of Nucleophilic Addition to ortho-Alkoxybenzonitriles
| Substrate | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methoxybenzonitrile | CH₃MgCl | 1. THF, reflux; 2. H₃O⁺ | 2'-Methoxyacetophenone | 75 | Fictionalized Example |
Note: The data in this table is illustrative for analogous compounds, as specific data for 2-(1-Phenylethoxy)benzonitrile (B6149599) was not available in the searched literature.
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with organic azides to form tetrazoles. uchicago.eduresearchgate.net This reaction, often catalyzed by a Lewis acid, proceeds through a concerted mechanism. The regioselectivity of the cycloaddition is influenced by the electronic properties of both the nitrile and the azide. nih.gov
While the triple bond of the nitrile can act as a dienophile in Diels-Alder reactions, this is generally limited to nitriles activated by electron-withdrawing groups. The participation of this compound in such reactions would likely require harsh conditions or specific catalytic activation.
Table 2: [3+2] Cycloaddition of ortho-Alkoxybenzonitriles with Azides
| Substrate | 1,3-Dipole | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methoxybenzonitrile | Benzyl azide | ZnCl₂, Toluene, 110 °C, 24 h | 1-Benzyl-5-(2-methoxyphenyl)-1H-tetrazole | 88 | Fictionalized Example |
Note: The data in this table is illustrative for analogous compounds, as specific data for this compound was not available in the searched literature.
Hydrolysis and Reduction Transformations of the Nitrile
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis proceeds via initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water. youtube.comsemanticscholar.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.uk Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed to a carboxylate salt. youtube.comcore.ac.uk
Table 3: Hydrolysis of Benzonitrile Derivatives
| Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Benzonitrile | H₂SO₄, H₂O, heat | Benzoic acid | znaturforsch.com |
Note: This table provides general conditions for the hydrolysis of the parent benzonitrile.
Reduction of the nitrile group can lead to the formation of a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdavuniversity.orgnih.goveurekaselect.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the amine after an aqueous workup. Catalytic hydrogenation is another important method for the reduction of nitriles. researchgate.net Using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas, benzonitriles can be efficiently converted to the corresponding benzylamines. scispace.com
Table 4: Reduction of Benzonitrile Derivatives
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzonitrile | 1. LiAlH₄, THF; 2. H₂O | Benzylamine | High | masterorganicchemistry.com |
Note: This table provides general conditions and yields for the reduction of the parent benzonitrile.
Reactivity of the Aryl Ether Linkage
The aryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. The presence of the ortho-nitrile group can influence the reactivity of this linkage.
Ether Cleavage Mechanisms under Various Conditions (e.g., Lewis Acid Catalysis)
The cleavage of aryl ethers is most commonly achieved using strong acids, particularly hydrogen halides like HBr and HI. The mechanism of this cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the nature of the alkyl group attached to the oxygen. Given the secondary benzylic nature of the 1-phenylethyl group in this compound, an S_N1-type mechanism is plausible due to the potential for the formation of a stabilized secondary benzylic carbocation.
Lewis acids are also effective reagents for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a particularly powerful reagent for this purpose. nih.govnih.govgvsu.eduresearchgate.netsci-hub.se The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a bromide ion on the alkyl carbon leads to the cleavage of the C-O bond. DFT calculations have suggested a mechanism involving charged intermediates for the BBr₃-facilitated demethylation of aryl methyl ethers. nih.govnih.gov
Table 5: Lewis Acid-Catalyzed Cleavage of Aryl Ethers
| Substrate | Reagent | Conditions | Products | Reference |
|---|---|---|---|---|
| Anisole | BBr₃ (1 equiv.) | CH₂Cl₂, -78 °C to rt | Phenol (B47542), Methyl bromide | nih.gov |
Note: This table provides examples of aryl ether cleavage in analogous compounds.
Potential for Rearrangements or Migratory Insertions
In reactions that proceed through a carbocation intermediate, such as the S_N1-type cleavage of the ether linkage, there is a potential for rearrangement to a more stable carbocation. However, in the case of the 1-phenylethyl cation, a 1,2-hydride shift would lead to a primary carbocation, which is less stable. Therefore, significant rearrangement of this specific carbocation is unlikely under typical ether cleavage conditions.
Intramolecular reactions involving the ortho-nitrile and the ether side chain are also conceivable. For instance, under certain conditions, intramolecular cyclization could potentially occur, although no specific examples for this compound were found in the searched literature. Studies on related systems, such as 2-(2-benzyloxy)aryloxazolines, have shown base-induced intramolecular reactions, including Wittig rearrangements. researchgate.net
Reactivity of the Aromatic Systems
The presence of two distinct aromatic rings in this compound, each with different substituents, leads to varied reactivity towards electrophilic and nucleophilic attack. The benzonitrile ring is influenced by an electron-donating alkoxy group and an electron-withdrawing cyano group, while the phenyl ring is appended to an electron-donating ether linkage.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the aromatic ring functions as a nucleophile. The rate and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents attached to the ring.
The phenoxy group (-O-R) on the benzonitrile ring is a potent activating group, donating electron density to the ring through resonance. Conversely, the cyano group (-CN) is a strong deactivating group, withdrawing electron density. In the case of the separate phenyl ring, the ether linkage acts as an activating substituent.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Aromatic Ring | Substituent Effects | Predicted Position of Electrophilic Attack |
| Benzonitrile Ring | -OC(H)(CH₃)Ph: Activating, ortho, para-directing-CN: Deactivating, meta-directing | The strong activating effect of the alkoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to the ether linkage. |
| Phenyl Ring | -OC(H)(CH₃)C₆H₄CN: Activating, ortho, para-directing | Incoming electrophiles will be directed to the ortho and para positions of the phenyl ring. |
The interplay of these effects suggests that electrophilic substitution will preferentially occur on the more activated phenyl ring. However, under forcing conditions, substitution on the benzonitrile ring is also possible, with the regiochemical outcome dictated by the powerful directing effect of the alkoxy group.
Nucleophilic Aromatic Substitution on Activated Analogs
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. The unsubstituted this compound is not ideally suited for SNAr on the benzonitrile ring, as the alkoxy group is a poor leaving group.
However, in activated analogs where a better leaving group (e.g., a halide) is present, and with additional electron-withdrawing groups, SNAr can be envisaged. For instance, in a hypothetical analog such as 2-fluoro-5-nitro-(1-phenylethoxy)benzonitrile, the fluorine atom would be susceptible to displacement by a nucleophile. The nitro group at the para position relative to the fluorine is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, which is a key step in the SNAr mechanism.
Regioselectivity and Electronic Effects of Substituents
The regioselectivity of substitution reactions on the aromatic rings of this compound and its derivatives is a direct consequence of the electronic properties of the substituents.
Electron-Donating Groups (EDGs): The phenylethoxy group is an EDG. Such groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions.
Electron-Withdrawing Groups (EWGs): The cyano group is a strong EWG. It decreases the electron density of the aromatic ring, rendering it less reactive towards electrophiles. EWGs typically direct incoming electrophiles to the meta position.
In the benzonitrile ring of the title compound, the powerful ortho, para-directing influence of the alkoxy group will overpower the meta-directing effect of the cyano group in electrophilic substitutions. For nucleophilic substitutions on activated analogs, the presence and position of EWGs are paramount in determining the feasibility and regioselectivity of the reaction.
Domino and Cascade Reactions Facilitated by the Compound's Architecture
The unique arrangement of functional groups in this compound and its derivatives makes it a promising substrate for domino and cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Intramolecular Cyclization Pathways, such as those leading to Heterocyclic Scaffolds (e.g., Isoquinolines from related systems)
While direct intramolecular cyclization of this compound is not readily apparent, related systems demonstrate the potential for such transformations. For instance, 2-(2-oxo-2-phenylethyl)benzonitriles undergo a domino nucleophilic addition and intramolecular cyclization with amines in the presence of a Lewis acid like trimethylaluminum (B3029685) to form 1-aminoisoquinolines. rsc.orgepfl.chgoogle.comnih.govmdpi.com
This reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization onto the cyano group. A similar strategy could be envisioned for derivatives of this compound where the benzylic position is further functionalized to participate in an intramolecular reaction with the nitrile.
Another potential pathway involves the generation of a radical at the benzylic position of the phenylethoxy group. Such a radical could, in principle, undergo an intramolecular addition to the cyano group, leading to a cyclized product after further transformations.
Multicomponent Reaction Strategies Incorporating the Compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to generate a single product that incorporates a substantial portion of all the starting materials. Benzonitrile derivatives can be valuable components in various MCRs.
For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used for the synthesis of diverse heterocyclic scaffolds. While this compound itself does not possess an isocyanide group, it could be chemically transformed into a corresponding isocyanide. This derivative could then participate in MCRs to generate complex molecules.
Furthermore, the benzonitrile moiety can be a reactive partner in other types of MCRs. For example, it could potentially react with in-situ generated intermediates in transition-metal-catalyzed MCRs to build complex heterocyclic systems. The presence of the bulky phenylethoxy group could also introduce interesting steric effects, influencing the regioselectivity and stereoselectivity of such reactions.
Advanced Synthetic Transformations Utilizing 2 1 Phenylethoxy Benzonitrile
Utilization as a Synthetic Building Block for Complex Heterocyclic Scaffolds
The strategic placement of the ether linkage and the nitrile group in 2-(1-phenylethoxy)benzonitrile (B6149599) makes it a promising precursor for the synthesis of complex heterocyclic systems, particularly those containing nitrogen.
The synthesis of nitrogen-containing polycyclic compounds is a significant area of medicinal and materials chemistry. beilstein-journals.org While direct examples involving this compound are scarce, the reactivity of the closely related 2-(2-oxo-2-phenylethyl)benzonitriles provides a strong basis for its potential applications. A notable transformation is the construction of 1-aminoisoquinolines. Research has demonstrated that 2-(2-oxo-2-phenylethyl)benzonitriles can undergo a domino nucleophilic addition and intramolecular cyclization with amines in the presence of a Lewis acid like trimethylaluminum (B3029685) (Me₃Al) to yield a wide variety of substituted 1-aminoisoquinolines. beilstein-journals.orgnih.govd-nb.info This reaction proceeds through the initial formation of an imine intermediate, followed by cyclization onto the nitrile group. beilstein-journals.orgnih.gov Given the presence of the nitrile group in this compound, it is conceivable that under appropriate conditions, it could undergo similar cyclization reactions to form novel polycyclic frameworks.
Furthermore, metal-free approaches for the synthesis of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium have been developed. chemrxiv.org These reactions are proposed to proceed via a nucleophilic attack of an amine on the nitrile, facilitated by hydrogen bonding, followed by cyclization. chemrxiv.org This suggests that this compound could potentially be a substrate for similar green synthetic methodologies.
The versatility of the nitrile group as a precursor for various nitrogen-containing heterocycles is well-established. beilstein-archives.orgtubitak.gov.tr It can participate in various electrophilic, nucleophilic, and cycloaddition reactions, making it a key functional group in the synthesis of diverse heterocyclic compounds. beilstein-archives.org Therefore, this compound could serve as a valuable synthon for a range of yet-to-be-explored nitrogen-containing polycyclic structures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of organic linkers that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).
While there is no direct literature on the use of this compound as a linker in MOF or COF synthesis, its structure possesses features that could be adapted for such applications. The benzonitrile (B105546) moiety could potentially be modified to incorporate coordinating groups, such as carboxylic acids or pyridyls, which are commonly used in the synthesis of MOFs. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, or the phenyl rings could be functionalized with appropriate linker functionalities.
The general principles of MOF and COF synthesis involve the self-assembly of molecular building blocks into ordered, porous structures. The specific geometry and connectivity of the organic linkers dictate the topology of the resulting framework. The chiral nature of this compound could also be of interest for the construction of chiral MOFs or COFs, which have potential applications in enantioselective separations and catalysis.
Development of Substituted Analogues and Homologues with Modified Stereochemistry or Electronic Properties
The development of analogues of this compound through substitution on its core structure can lead to molecules with tailored properties. These modifications can be targeted at either the phenylethoxy side chain or the benzonitrile aromatic ring.
The phenylethoxy side chain offers several sites for modification. The phenyl group can be substituted with various functional groups to alter the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the molecule and its potential interactions in biological systems or as a ligand.
Furthermore, the stereochemistry of the chiral center in the 1-phenylethoxy group is a critical feature. The synthesis of diastereomers or enantiomers of this compound would be crucial for applications where chirality is important, such as in asymmetric catalysis or as chiral probes in biological systems. The development of synthetic routes to access specific stereoisomers would be a key area of research. For instance, methods for the asymmetric synthesis of related chiral molecules, such as those used for FDA-approved drugs, could be adapted. nih.gov
The benzonitrile aromatic ring is another key target for modification. Electrophilic aromatic substitution reactions could be employed to introduce a variety of substituents, such as halogens, nitro groups, or alkyl groups. The position of these substituents would be directed by the existing ether and nitrile groups. Such substitutions would significantly impact the electronic properties of the benzonitrile ring and the nitrile group's reactivity.
For instance, the introduction of an electron-withdrawing nitro group, as seen in related benzonitrile derivatives, can make the aromatic ring more susceptible to nucleophilic aromatic substitution, opening up further avenues for functionalization. The synthesis of various substituted benzonitriles is a well-established field, and these methods could be applied to generate a library of this compound analogues with diverse electronic and steric properties. ontosight.ai
A summary of potential modifications and their expected impact is presented in the table below.
| Modification Site | Type of Modification | Potential Impact |
| Phenylethoxy Phenyl Ring | Introduction of electron-donating/withdrawing groups | Altered electronic properties, modified reactivity, and potential for new interactions |
| Phenylethoxy Chiral Center | Synthesis of specific stereoisomers | Access to enantiopure compounds for chiral applications |
| Benzonitrile Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Modified electronic properties of the ring and nitrile group, altered reactivity |
| Benzonitrile Aromatic Ring | Nucleophilic aromatic substitution (on activated rings) | Introduction of a wide range of functional groups |
Potential as a Chiral Ligand or Catalyst Precursor in Transition Metal Catalysis
The chiral nature of this compound makes it an intriguing candidate for applications in asymmetric catalysis, either as a chiral ligand itself or as a precursor to a more complex chiral ligand. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. beilstein-journals.org
While direct applications of this compound in catalysis are not reported, its structural motifs are found in known chiral ligands. The nitrile group can be a coordinating group to a metal center, or it can be chemically transformed into other common ligating groups such as amines or phosphines. For example, the reduction of the nitrile to an amine would yield a chiral amino-ether, a class of compounds known to act as ligands in asymmetric catalysis.
The synthesis of chiral ligands often involves the use of readily available chiral starting materials, known as the "chiral pool". nih.gov this compound, if available in enantiopure form, could serve as a valuable addition to this pool. The combination of the chiral center and the versatile benzonitrile moiety provides a scaffold that can be elaborated into a variety of novel chiral ligands. For instance, the development of P,N-ligands, which have shown great success in various metal-catalyzed reactions, could be a potential direction.
The use of chiral benzonitrile derivatives as precursors to chiral catalysts has been explored. science.gov The ability to control the stereochemistry of the final product is a key goal in asymmetric synthesis, and the design of new chiral ligands and catalysts is a continuous effort. The potential of this compound in this field warrants further investigation.
Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the chemical environment of each nucleus and the connectivity between atoms in 2-(1-phenylethoxy)benzonitrile (B6149599) can be unequivocally established.
One-Dimensional NMR (¹H, ¹³C) Analysis for Chemical Shifts and Coupling Patterns
One-dimensional NMR provides foundational information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) and phenyl rings, as well as the aliphatic protons of the ethoxy bridge. A published ¹H NMR spectrum of this compound provides direct evidence for its structure. nottingham.ac.uk The signals would be anticipated in specific chemical shift regions, with their multiplicities revealing the coupling interactions with neighboring protons.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Benzonitrile Ring Protons | 7.0 - 7.8 | m | 110 - 160 |
| Phenyl Ring Protons | 7.2 - 7.5 | m | 125 - 145 |
| CH (ethoxy) | 5.5 - 6.0 | q | 75 - 85 |
| CH₃ (ethoxy) | 1.6 - 1.8 | d | 20 - 25 |
| C≡N | - | - | 115 - 120 |
Note: The predicted chemical shifts are based on general values for similar functional groups and may vary from experimental values.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, which is essential for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between adjacent protons on the benzonitrile and phenyl rings, as well as between the methine (CH) and methyl (CH₃) protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom. This is fundamental for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the phenylethoxy group and the benzonitrile ring, for example, by observing a correlation from the methine proton of the ethoxy group to the carbon atom of the benzonitrile ring bearing the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemical arrangement around the chiral center of the 1-phenylethoxy group and its orientation relative to the benzonitrile ring.
While specific 2D NMR data for this compound were not found in the searched literature, the principles of these experiments are well-established and their application would be standard for a complete structural elucidation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. emerypharma.comchemicalbook.com
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic C-H, and C-O ether linkages.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Weak |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
The presence of a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹ would be a strong indicator of the nitrile group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the strong absorptions corresponding to the aryl ether C-O stretching would confirm the presence of the phenylethoxy moiety.
Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. rsc.org The calculated exact mass for the molecular formula C₁₅H₁₃NO can be compared with the experimentally determined mass to confirm the elemental composition with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. chemicalbook.com For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the benzonitrile and the 1-phenylethyl moieties. Analysis of these fragment ions would further corroborate the proposed structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the exact connectivity and stereochemistry of a molecule.
While a specific crystal structure for this compound is not publicly available in the searched literature, the principles of the technique and the expected outcomes can be discussed based on studies of related benzonitrile derivatives. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice.
Expected Insights from a Hypothetical X-ray Analysis:
Confirmation of Connectivity: The analysis would definitively confirm the ether linkage between the 1-phenylethoxy group and the benzonitrile ring at the C2 position.
Molecular Conformation: It would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the two phenyl rings and the orientation of the ethoxy bridge.
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as π-π stacking between the aromatic rings or other van der Waals interactions, which govern the solid-state properties of the compound. tandfonline.com
Chirality: Since this compound possesses a chiral center at the benzylic carbon of the phenylethoxy group, X-ray crystallography of a single enantiomer or a resolved conglomerate could determine its absolute configuration.
The crystal structures of various substituted benzonitriles have been reported, providing a basis for understanding the potential packing and intermolecular interactions that might be observed for this compound. nih.govresearchgate.net For instance, studies on other benzonitrile derivatives have detailed how substituent patterns influence crystal packing. oup.com
Table of Representative Crystallographic Data for Related Benzonitrile Compounds
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
| 4-Bromo-3,5-dimethylbenzonitrile | Monoclinic | P2₁/m | Molecule exhibits C₂ᵥ symmetry. | nih.gov |
| 4,4'-(o-benzonitrile) divinylbenzene | - | - | Investigation of π-π interactions. | researchgate.net |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation of Isomers
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating mixtures, including isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For this compound, HPLC would be the method of choice for purity assessment and for the separation of potential isomers.
Purity Assessment: A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the chemical purity of a synthesized batch of this compound. The sample would be dissolved in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main component would be used to determine its purity relative to any impurities present. The use of a diode-array detector (DAD) would allow for peak purity analysis by comparing UV spectra across a single chromatographic peak. researchgate.netnih.gov
Isomer Separation: Since this compound is chiral, separating its enantiomers is a critical analytical challenge. This can be achieved using chiral HPLC. A common approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. mdpi.comjiangnan.edu.cn Alternatively, the racemic mixture could be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com The separation of positional isomers (e.g., 3-(1-phenylethoxy)benzonitrile or 4-(1-phenylethoxy)benzonitrile) could also be readily achieved using standard HPLC methods, often with columns that offer different selectivities, such as phenyl or pentafluorophenyl (PFP) columns that enhance π-π interactions. welch-us.com
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point amenable to GC analysis, this method is well-suited for purity assessment.
Purity Assessment: A GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas. The retention time is a characteristic of the compound under the specific analytical conditions. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds. The percentage purity can be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. GC-Mass Spectrometry (GC-MS) can be used to identify any impurities by their mass spectra. nih.govoup.comoup.com
Isomer Separation: GC can also be used to separate isomers. While the separation of enantiomers by GC typically requires a chiral stationary phase, the separation of positional isomers is often straightforward on standard columns, as they usually exhibit different boiling points and/or interactions with the stationary phase. nih.gov
Table of Chromatographic Conditions for Related Compounds
| Technique | Compound Type | Column | Mobile/Carrier Phase | Detector | Application | Reference |
| HPLC | Benzonitrile, Toluene, Benzylamine | Primesep A | Water, Acetonitrile, Sulfuric Acid | UV (210 nm) | Separation of aromatic compounds | colostate.edu |
| HPLC | 1-Phenylethanol (B42297) derivatives | Chiralcel OB-H | n-hexane/isopropanol | - | Chiral separation | researchgate.net |
| GC-MS | Phenoxy acid herbicides | - | - | MS | Analysis of phenoxy derivatives | nih.gov |
| GC | Nitrile rubber additives | BPX50/BPX5 | Helium | MS | Identification of aromatic nitriles | nih.gov |
Computational and Theoretical Investigations of 2 1 Phenylethoxy Benzonitrile
Molecular Modeling and Conformational Analysis
A computational study of 2-(1-Phenylethoxy)benzonitrile (B6149599) would begin with molecular modeling to explore its three-dimensional structure and conformational landscape. Due to the presence of several rotatable bonds—specifically the C-O ether linkage and the C-C bond of the phenylethoxy group—the molecule can adopt various conformations.
Researchers would typically employ molecular mechanics or semi-empirical methods to perform a systematic conformational search. This process identifies low-energy conformers, which represent the most probable shapes of the molecule. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Key dihedral angles defining the spatial arrangement of the phenyl and benzonitrile (B105546) rings would be analyzed to characterize the stable conformations.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics
Following conformational analysis, Density Functional Theory (DFT) calculations would be employed to obtain a more accurate understanding of the electronic structure and energetics of the most stable conformers. DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)), provide a good balance between computational cost and accuracy for organic molecules.
These calculations would yield optimized molecular geometries, electronic energies, and a wealth of information about the molecule's electronic properties.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, Electronic Circular Dichroism)
A significant application of DFT is the prediction of spectroscopic properties. For this compound, these calculations could provide:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure and aiding in the assignment of experimental spectra.
IR Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of experimental infrared spectra by assigning specific absorption bands to the vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the C-O-C stretch of the ether linkage.
Electronic Circular Dichroism (ECD): As this compound is a chiral molecule, ECD calculations would be crucial for predicting its chiroptical properties. The calculated ECD spectrum could be compared with experimental data to determine the absolute configuration of the molecule.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The electronic properties of this compound would be further investigated through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
From the FMOs, various reactivity indices, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in subsequent chemical transformations.
Transition State Analysis for Reaction Pathways
To understand the kinetics of a reaction involving this compound, researchers would perform transition state searches. By locating the transition state structure for a proposed reaction step and calculating its energy, the activation energy barrier can be determined. This information is critical for predicting reaction rates and understanding the feasibility of a particular pathway.
Energy Landscape Mapping for Competing Reaction Channels
In cases where multiple reaction pathways are possible, computational methods can be used to map the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products for all competing channels, the most favorable reaction pathway can be identified. This analysis provides a comprehensive understanding of the reaction mechanism and selectivity.
Structure-Reactivity Relationship Studies via Computational Approaches
Computational chemistry provides a powerful lens for understanding how the molecular structure of a compound dictates its chemical reactivity. In the case of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate relationship between its three-dimensional arrangement and its reactivity profile. These investigations analyze electronic and steric effects to predict the molecule's behavior in chemical reactions.
The reactivity of benzonitrile derivatives is largely governed by the electronic properties of the cyano (-CN) group and the aromatic ring, which can be significantly modulated by the nature and position of substituents. Computational models can quantify these effects through various descriptors.
Electronic Effects of Substituents:
The electronic influence of a substituent on the benzonitrile ring is a primary determinant of the molecule's reactivity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): These groups, such as alkoxy (like the phenylethoxy group), amino, or alkyl groups, increase the electron density on the aromatic ring and the nitrile group. This increased electron density, particularly at the nitrile nitrogen, can enhance the molecule's nucleophilicity. However, it generally decreases its susceptibility to nucleophilic attack at the nitrile carbon.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or other cyano groups decrease the electron density of the aromatic ring. This makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack.
In this compound, the phenylethoxy group, specifically the ether oxygen atom, acts as an electron-donating group through resonance. This effect is expected to increase the electron density on the benzonitrile ring. Computational studies on related alkoxy-substituted benzonitriles confirm that such groups influence the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net
Steric Effects:
The position of the substituent on the benzonitrile ring introduces steric considerations. The this compound has a bulky substituent at the ortho position, adjacent to the cyano group. This steric hindrance can play a significant role in its reactivity.
Ortho Effect: The presence of a large group at the ortho position can physically obstruct the approach of reactants to the cyano group. researchgate.net This "ortho effect" can reduce reaction rates compared to analogous compounds with the same substituent at the meta or para positions. researchgate.net Computational models can estimate the energetic cost of this steric clash, providing insight into the feasibility and kinetics of potential reactions.
Computational Descriptors for Reactivity:
Quantitative Structure-Activity Relationship (QSAR) studies and DFT calculations utilize several key descriptors to predict and rationalize the reactivity of molecules. nih.govnih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity.
Global Reactivity Descriptors: Indices such as electrophilicity (ω) and chemical hardness (η) are calculated from HOMO and LUMO energies. bibliotekanauki.plnih.gov A higher electrophilicity index points to a better electrophile, while lower chemical hardness indicates greater reactivity. bibliotekanauki.pl
Activation Energy (Ea): For a specific reaction, computational methods can model the transition state and calculate the activation energy. This provides a direct, quantitative measure of the reaction's kinetic feasibility. Studies on C-C bond activation in substituted benzonitriles have shown how different substituents modulate these energy barriers. utexas.eduacs.org
Predicted Reactivity of this compound:
Based on the principles derived from computational studies of analogous compounds, the following structure-reactivity relationships can be predicted for this compound:
Electronic Profile: The electron-donating nature of the ortho-phenylethoxy group is expected to increase the electron density on the ring and the nitrile nitrogen. This would likely result in a relatively high HOMO energy compared to unsubstituted benzonitrile, suggesting it could act as a better electron donor. Conversely, this would decrease the electrophilicity of the nitrile carbon.
Steric Profile: The bulky phenylethoxy substituent at the ortho position is predicted to create significant steric hindrance around the cyano functional group. This would likely increase the activation energy for reactions involving direct attack at the nitrile carbon or nitrogen, making it less reactive in such transformations compared to its para-substituted isomer.
Illustrative Data Tables:
The following tables present hypothetical, yet representative, computational data for a series of substituted benzonitriles to illustrate the expected trends in reactivity based on the electronic nature of the substituent.
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for Substituted Benzonitriles.
| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| Benzonitrile | -H | -7.50 | -0.80 | 6.70 | 1.45 |
| 4-Nitrobenzonitrile | 4-NO₂ (EWG) | -8.10 | -1.50 | 6.60 | 2.18 |
| This compound | 2-OCH(CH₃)Ph (EDG/Steric) | -7.10 | -0.65 | 6.45 | 1.28 |
| 4-Methoxybenzonitrile | 4-OCH₃ (EDG) | -7.05 | -0.60 | 6.45 | 1.25 |
Note: These values are illustrative and intended to demonstrate expected trends. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Table 2: Predicted Activation Energies for a Model Nucleophilic Addition Reaction.
| Compound | Substituent (Position) | Predicted Activation Energy (Ea, kcal/mol) |
| Benzonitrile | -H | 25.0 |
| 4-Nitrobenzonitrile | 4-NO₂ (EWG) | 20.5 |
| This compound | 2-OCH(CH₃)Ph (EDG/Steric) | 29.5 |
| 4-Methoxybenzonitrile | 4-OCH₃ (EDG) | 27.0 |
Note: These values are illustrative. The higher predicted Ea for this compound reflects the combined influence of electron-donating character and significant steric hindrance.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthetic Approaches for the Compound and its Derivatives
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. jetir.org For a molecule like 2-(1-Phenylethoxy)benzonitrile (B6149599), future research will undoubtedly focus on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies for benzonitriles and aryl ethers often rely on classical methods that may involve harsh reaction conditions or the use of toxic reagents. rsc.orgnih.govresearchgate.netsemanticscholar.org Future approaches are expected to pivot towards catalytic systems that offer high atom economy and milder reaction conditions. For instance, the synthesis of heteroaryl ethers has seen advances using phosphoramide (B1221513) catalysis, which boasts an excellent atom economy of 92% and avoids pre-functionalized starting materials. rsc.org Similarly, green synthesis of benzonitrile (B105546) has been achieved using ionic liquids which can act as a recyclable co-solvent and catalyst, eliminating the need for metal catalysts and simplifying product separation. rsc.orgresearchgate.netsemanticscholar.org
Future research could explore one-pot syntheses from readily available precursors, such as the direct conversion of aldehydes to nitriles. researchgate.net The use of alcohols as sustainable alkylating agents for the ether linkage is another promising avenue, aligning with the principles of green chemistry. rsc.org The development of catalytic systems for these transformations will be a key research focus.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies
| Parameter | Traditional Synthesis | Emerging Green Synthesis |
| Catalyst | Often stoichiometric reagents | Catalytic amounts of reusable catalysts |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids jetir.org |
| Atom Economy | Lower | Higher |
| Waste Generation | Significant | Minimized |
| Energy Consumption | Often high temperature and pressure | Milder reaction conditions |
Exploration of Unconventional Reactivities and Novel Transformations of Benzonitrile-Ether Systems
The unique electronic properties imparted by the nitrile and ether functionalities in this compound open the door to exploring unconventional reactivities and novel chemical transformations. The nitrile group is not merely a stable functional group but can participate in a variety of reactions, including cycloadditions and as a directing group for C-H bond functionalization. researchgate.netnih.govscilit.com
Future research will likely investigate the unique reactivity of the benzonitrile-ether scaffold. For instance, the interplay between the ortho-ether linkage and the nitrile group could lead to novel intramolecular cyclization reactions, potentially forming complex heterocyclic structures. The nitrile group's ability to act as a radical acceptor could be exploited in radical cascade strategies to build molecular complexity. nih.gov
Furthermore, the development of novel catalytic systems could unlock unprecedented transformations. For example, the use of Grubbs catalysts has shown unconventional hydroalkylation reactivity with alkenylnitriles, overriding the expected metathesis pathway. dntb.gov.ua Exploring similar unconventional reactivity with this compound could lead to the discovery of new synthetic methodologies.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis and optimization of complex organic molecules are being revolutionized by automation and flow chemistry. dntb.gov.uaseqens.comresearchgate.netatomfair.comresearchgate.netoxfordglobal.combohrium.comacs.orgpharmasalmanac.comamf.ch These technologies offer precise control over reaction parameters, enhanced safety, and the ability to perform high-throughput screening of reaction conditions, making them ideal for exploring the synthesis of this compound and its derivatives. dntb.gov.uaseqens.comresearchgate.netresearchgate.netoxfordglobal.combohrium.comacs.orgpharmasalmanac.comamf.ch
Future research will likely involve the development of automated flow chemistry platforms for the synthesis of this compound. atomfair.com This would enable rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to higher yields and purity. seqens.combohrium.com Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. acs.org
The integration of in-line analytical techniques, such as spectroscopy, with automated flow systems will allow for real-time monitoring of reactions, providing valuable data for process optimization and control. atomfair.com This approach can significantly accelerate the discovery of novel derivatives of this compound with desired properties.
Table 2: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Benefit |
| Precise Control | Improved reaction selectivity and yield. |
| Enhanced Heat & Mass Transfer | Faster reaction rates and better temperature management. amf.ch |
| Safety | Handling of hazardous reagents in small, controlled volumes. acs.org |
| Scalability | Seamless transition from laboratory to industrial production. amf.ch |
| Automation | High-throughput screening and optimization of reaction conditions. oxfordglobal.com |
Application of Advanced Spectroscopic and Structural Characterization Techniques for Enhanced Elucidation
A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and physical properties. Future research will leverage advanced spectroscopic and structural characterization techniques to gain a deeper insight into its molecular architecture.
While standard techniques like NMR and IR spectroscopy provide basic structural information, more advanced methods will be necessary for a complete elucidation. solubilityofthings.comarcjournals.orgjchps.com Two-dimensional NMR (2D-NMR) techniques, for instance, can reveal through-bond and through-space correlations between atoms, providing detailed information about the connectivity and conformation of the molecule. X-ray crystallography, if suitable crystals can be obtained, would provide the definitive solid-state structure. researchgate.net
The integration of artificial intelligence with spectroscopic methods is an emerging trend that promises to revolutionize structural determination by automating spectral analysis and interpretation. rjpn.org These advanced techniques will be instrumental in characterizing not only this compound itself but also the products of its novel transformations.
Synergistic Experimental and Computational Research to Advance Understanding of Chemical Behavior
The synergy between experimental and computational chemistry provides a powerful approach to understanding and predicting the behavior of molecules. scielo.brresearchgate.netnih.govresearchgate.net For this compound, a combined experimental and computational strategy will be essential for elucidating its reaction mechanisms and predicting its properties.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, allowing for the accurate modeling of electronic structures and reaction pathways. compchemhighlights.orgmdpi.comnih.govchemrxiv.org Future research will undoubtedly employ DFT calculations to investigate the reactivity of this compound, predict the outcomes of unknown reactions, and rationalize experimental observations. nih.gov For example, computational modeling can help to understand the unconventional reactivity observed with certain catalysts. researchgate.net
The development of hybrid models that integrate chemical structure information with bioactivity data from short-term assays can also be a promising direction for predicting the potential applications of derivatives of this compound. nih.gov This synergistic approach, where experimental results inform and validate computational models, and computational predictions guide experimental design, will be crucial for unlocking the full potential of this compound and related benzonitrile-ether systems. scielo.brresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Phenylethoxy)benzonitrile, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via hydrocyanation of vinyl ethers using HCl as a Brønsted acid catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source. For stereochemical control, chiral Brønsted acids (e.g., phosphoric acids) may be employed to achieve enantioselectivity. Reaction optimization involves tuning solvent polarity (e.g., dichloromethane), temperature (room temperature), and stoichiometry (2:1 ratio of TMSCN to substrate) to maximize yield (85% reported in analogous systems) . Alternative routes include Wittig reactions for introducing aromatic substituents, as demonstrated in the synthesis of 2-(4-methylstyryl)benzonitrile using triphenylphosphonium salts and aldehydes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies nitrile (C≡N, ~2220 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable .
Q. What are the common chemical reactions involving the nitrile and ether groups in this compound?
- Methodological Answer : The nitrile group can undergo nucleophilic additions (e.g., hydrolysis to amides or reduction to amines using LiAlH₄). The ether group is susceptible to acid-catalyzed cleavage (e.g., HBr in acetic acid) or radical-mediated transformations. Cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl position require boronate intermediates, as seen in analogous benzonitrile derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer : Enantioselective hydrocyanation using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) induces asymmetry at the ethoxy-bearing carbon. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design. For example, (S)-configured products are favored with specific catalysts, achieving enantiomeric excess (ee) >90% in related systems .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (cell line specificity, concentration ranges) or impurities. Validate activity via dose-response curves and orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Structural analogs like 2-(4-Oxo-cyclohexyl)-benzonitrile show context-dependent antiproliferative effects, emphasizing the need for mechanistic studies (e.g., target engagement assays) .
Q. What role does this compound play in materials science, particularly in OLEDs?
- Methodological Answer : Benzonitrile derivatives are utilized as electron-transport layers or emissive materials in OLEDs due to their electron-deficient nitrile groups. For instance, 4-(3-carbazolyl)benzonitrile derivatives exhibit thermally activated delayed fluorescence (TADF), enhancing device efficiency. Device optimization involves doping the compound into host matrices (e.g., CBP) and evaluating electroluminescence spectra .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitrile group stabilizes transition metals (e.g., Pd) during cross-coupling, facilitating oxidative addition. Boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable Suzuki-Miyaura couplings at the aryl ring. Kinetic studies (e.g., monitoring by GC-MS) reveal rate-limiting steps influenced by steric hindrance from the phenylethoxy substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
